molecular formula C17H24N6O2 B6575853 1-(4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-methylpropan-1-one CAS No. 1049428-33-2

1-(4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-methylpropan-1-one

Cat. No.: B6575853
CAS No.: 1049428-33-2
M. Wt: 344.4 g/mol
InChI Key: FKBPMJQBGOKVGX-UHFFFAOYSA-N
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Description

1-(4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-methylpropan-1-one is a chemical compound of significant interest due to its diverse applications in scientific research, including chemistry, biology, medicine, and industry. Its intricate molecular structure consists of a methoxyphenyl group attached to a tetrazole ring, which is further linked to a piperazine moiety, and concludes with a methylpropanone unit.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 1-(4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-methylpropan-1-one typically involves multiple steps:

  • Formation of the Tetrazole Ring:

    • Starting from a precursor such as 4-methoxyphenyl hydrazine, react it with sodium azide under acidic conditions to form the tetrazole ring.

  • Alkylation Reaction:

    • The tetrazole derivative is then subjected to an alkylation reaction using a halomethyl intermediate to introduce the piperazine moiety. Typical conditions include using bases like potassium carbonate in an aprotic solvent such as DMF (dimethylformamide).

  • Formation of the Final Product:

    • The final step involves reacting the intermediate with 2-methylpropan-1-one under catalytic conditions to form the complete molecule.

Industrial Production Methods:

Industrial-scale production might involve optimized reaction conditions for higher yield and purity, including the use of automated continuous flow reactors, high-pressure reactors for accelerated reaction rates, and advanced purification techniques like chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation:

    • The compound may undergo oxidative processes, particularly targeting the methoxyphenyl group or the piperazine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction:

    • Reduction reactions may involve hydrogenation or the use of reducing agents like lithium aluminum hydride, focusing on the carbonyl group or other reducible sites.

  • Substitution:

    • Both electrophilic and nucleophilic substitutions can occur, particularly at reactive sites on the phenyl ring or the tetrazole ring, using reagents like halogens, organolithiums, or Grignard reagents.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Lithium aluminum hydride, hydrogen with catalysts.

  • Substituents: Halogens, organolithium compounds, Grignard reagents.

  • Catalysts: Palladium on carbon, platinum, or other metal catalysts.

Major Products Formed:

  • The oxidative products could include ketones or carboxylic acids.

  • Reduction often results in alcohols or alkanes.

  • Substitution reactions yield a variety of derivatives with modifications on the phenyl or tetrazole rings.

Scientific Research Applications

1-(4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-methylpropan-1-one has various scientific research applications:

Chemistry:

  • Used as an intermediate for synthesizing complex molecules.

  • Serves as a model compound for studying reaction mechanisms.

Biology:

  • Explored for its potential as a biochemical probe.

  • Studied for interactions with enzymes and receptors.

Medicine:

  • Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

  • Studied as a potential ligand for receptor binding assays.

Industry:

  • Used in the development of new materials with specific properties.

  • Explored for use in agricultural chemicals.

Mechanism of Action

The mechanism of action involves several potential pathways depending on the application:

  • Binding to Molecular Targets: The compound may interact with specific proteins or enzymes, altering their function.

  • Pathway Modulation: It may influence signaling pathways, either activating or inhibiting them, depending on the context.

  • Chemical Interactions: It can form reversible or irreversible bonds with biomolecules, modifying their activity.

Comparison with Similar Compounds

Comparing 1-(4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-methylpropan-1-one to similar compounds highlights its uniqueness:

  • 1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole: Lacks the piperazine and methylpropanone groups, leading to different chemical and biological properties.

  • 1-(4-{[1-phenyl-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-methylpropan-1-one: Similar structure but without the methoxy group, altering its reactivity and potential interactions.

The distinctive combination of functional groups in this compound grants it unique properties, setting it apart from its analogs.

There you have it, your comprehensive article on this compound. Intriguing compound, isn't it? Anything else on your mind?

Properties

IUPAC Name

1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-13(2)17(24)22-10-8-21(9-11-22)12-16-18-19-20-23(16)14-4-6-15(25-3)7-5-14/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBPMJQBGOKVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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